![molecular formula C21H14ClNO B14647243 2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole CAS No. 51737-30-5](/img/structure/B14647243.png)
2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a 4-chlorophenyl group and a phenylethenyl group attached to the benzoxazole core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole typically involves the condensation of 4-chlorobenzaldehyde with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzoxazole ring. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced benzoxazole derivatives.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the 4-chlorophenyl group, leading to different chemical and biological properties.
2-(4-Methylphenyl)-1,3-benzoxazole: Contains a methyl group instead of a chlorophenyl group, affecting its reactivity and applications.
2-(4-Nitrophenyl)-1,3-benzoxazole: The presence of a nitro group introduces different electronic properties and reactivity.
Uniqueness
2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole is unique due to the presence of both the 4-chlorophenyl and phenylethenyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
51737-30-5 |
|---|---|
Molecular Formula |
C21H14ClNO |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C21H14ClNO/c22-17-12-10-15(11-13-17)14-18(16-6-2-1-3-7-16)21-23-19-8-4-5-9-20(19)24-21/h1-14H |
InChI Key |
IMHAGDFXVIVHQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


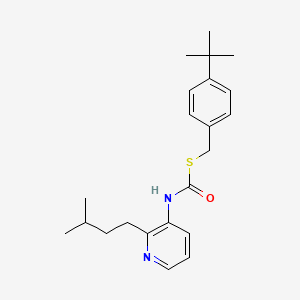
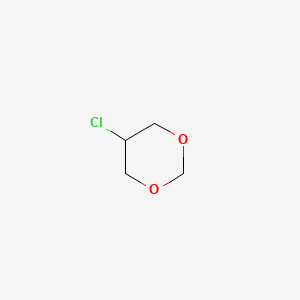
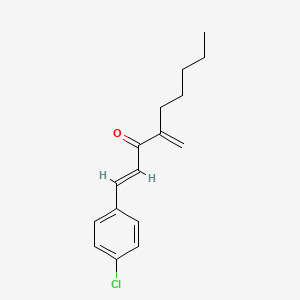
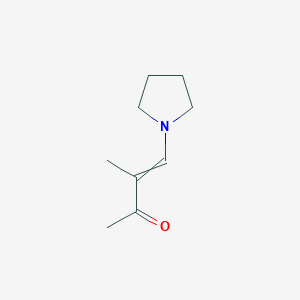
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
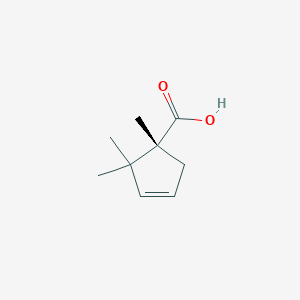
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)

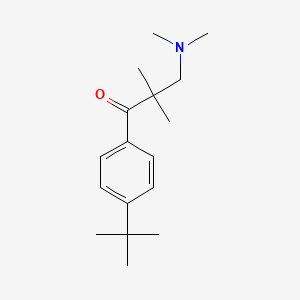
![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
methanone](/img/structure/B14647249.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)
